N-(3,5-dimethylphenyl)-N-phenylacetamide
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Overview
Description
N-(3,5-dimethylphenyl)-N-phenylacetamide is an organic compound characterized by the presence of a phenylacetamide group substituted with 3,5-dimethylphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N-phenylacetamide
- N-(3,4-dimethylphenyl)-N-phenylacetamide
- N-(2,5-dimethylphenyl)-N-phenylacetamide
Uniqueness
N-(3,5-dimethylphenyl)-N-phenylacetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties, such as melting point and solubility, as well as varying degrees of biological efficacy .
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-12-9-13(2)11-16(10-12)17(14(3)18)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI Key |
XBZMZVFWMUKRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=CC=CC=C2)C(=O)C)C |
Origin of Product |
United States |
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